molecular formula C14H12N2O2S B12932058 Methylazanyl 10H-phenothiazine-10-carboxylate

Methylazanyl 10H-phenothiazine-10-carboxylate

Cat. No.: B12932058
M. Wt: 272.32 g/mol
InChI Key: CQJWZQILMRDCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylazanyl 10H-phenothiazine-10-carboxylate is a chemical compound with the molecular formula C14H12N2O2S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in pharmaceuticals and materials science. This compound is characterized by the presence of a methylazanyl group and a carboxylate group attached to the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylazanyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10H-phenothiazine. One common method includes the reaction of 10H-phenothiazine with methylamine and carbon dioxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylate group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methylazanyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The methylazanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Methylazanyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and this compound may have similar therapeutic potential.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methylazanyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Methylazanyl 10H-phenothiazine-10-carboxylate can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic medication.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic with a similar structure.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.

Biological Activity

Methylazanyl 10H-phenothiazine-10-carboxylate, a derivative of phenothiazine, has garnered attention in the scientific community due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, particularly in the fields of psychiatry and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H12N2O2SC_{14}H_{12}N_{2}O_{2}S. Its structure includes a phenothiazine core, which is critical for its biological activity. The presence of the methylazanyl group and carboxylate moiety enhances its interaction with biological targets.

PropertyValue
Molecular Weight272.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol/water)Not specified

Antimicrobial Properties

Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. Studies have shown that it inhibits bacterial growth through mechanisms that may involve disruption of cell membrane integrity and interference with metabolic processes.

Anticancer Activity

Phenothiazines are recognized for their anticancer properties, primarily due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has demonstrated potential in:

  • Inhibition of P-glycoprotein : This action may reverse multidrug resistance in cancer therapy .
  • Calmodulin Inhibition : The compound's ability to inhibit calmodulin can disrupt calcium signaling pathways critical for cancer cell survival .

Neuropharmacological Effects

As a phenothiazine derivative, this compound may also exhibit neuroleptic effects. It has been studied for its potential use in treating psychiatric disorders due to its action on dopaminergic receptors. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions like schizophrenia and bipolar disorder .

The biological activity of this compound is attributed to several mechanisms:

  • Redox Reactions : The compound can act as an electron donor or acceptor, participating in redox reactions that affect cellular processes.
  • Protein Interactions : It interacts with various proteins and nucleic acids, altering their function and contributing to its therapeutic effects.
  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and microbial metabolism .
MechanismDescription
Redox ActivityElectron transfer affecting cellular processes
Protein BindingInteraction with proteins altering their function
Enzyme InhibitionBlocking enzymes related to tumor growth and infection

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values suggesting potent activity against this cancer type.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

methylamino phenothiazine-10-carboxylate

InChI

InChI=1S/C14H12N2O2S/c1-15-18-14(17)16-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16/h2-9,15H,1H3

InChI Key

CQJWZQILMRDCEF-UHFFFAOYSA-N

Canonical SMILES

CNOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.